
5-(4-エトキシベンジル)-2-イミノ-1,3-チアゾリジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one: is a heterocyclic compound that features a thiazolidinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
Target of Action
It shares structural similarities with dapagliflozin , a medication used to treat type 2 diabetes. Dapagliflozin primarily targets the Sodium-glucose co-transporter 2 (SGLT-2) in the renal proximal convoluted tubule . SGLT-2 plays a crucial role in reabsorbing glucose from the renal filtrate back into the bloodstream .
Mode of Action
Dapagliflozin, for instance, reversibly inhibits SGLT-2, reducing glucose reabsorption and increasing urinary glucose excretion . This leads to a decrease in blood glucose levels, beneficial for managing diabetes.
Biochemical Pathways
The inhibition of sglt-2 by dapagliflozin impacts the renal glucose reabsorption pathway . This action reduces the renal threshold for glucose, leading to increased glucose excretion in urine and decreased blood glucose levels .
Pharmacokinetics
Dapagliflozin, a structurally similar compound, has a bioavailability of 78% after a 10 mg dose . It is majorly metabolized by UGT1A9 and minorly by CYP enzymes . The elimination half-life is approximately 12.9 hours, and it is excreted via urine (75%) and feces (21%) .
Result of Action
The inhibition of sglt-2 by dapagliflozin leads to a decrease in blood glucose levels, which is beneficial for managing diabetes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 4-ethoxybenzylamine with carbon disulfide and chloroacetic acid, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives on the aromatic ring.
類似化合物との比較
- 5-(4-Methoxybenzyl)-2-imino-1,3-thiazolidin-4-one
- 5-(4-Chlorobenzyl)-2-imino-1,3-thiazolidin-4-one
- 5-(4-Methylbenzyl)-2-imino-1,3-thiazolidin-4-one
Comparison: 5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one is unique due to the presence of the ethoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-amino-5-[(4-ethoxyphenyl)methyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-9-5-3-8(4-6-9)7-10-11(15)14-12(13)17-10/h3-6,10H,2,7H2,1H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAFQNAEYXEBHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)N=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
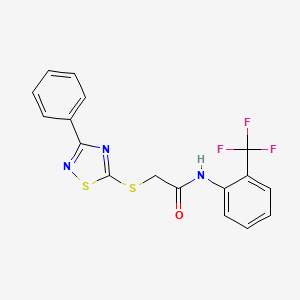

![5-(2,6-dimethyl-4H-[1,3'-bipyridin]-4-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2401469.png)
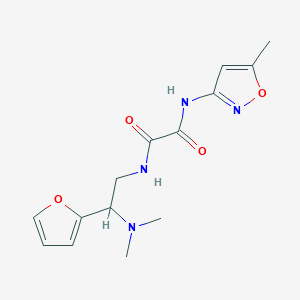
![4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2401474.png)

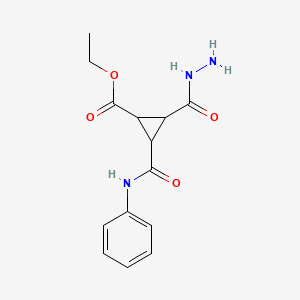
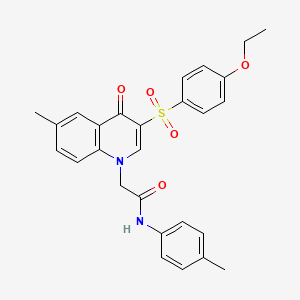
![methyl 4-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate](/img/structure/B2401480.png)
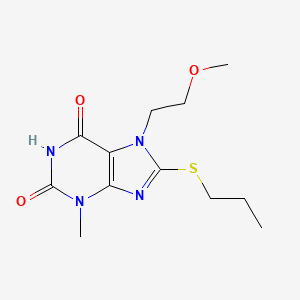
![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2401486.png)
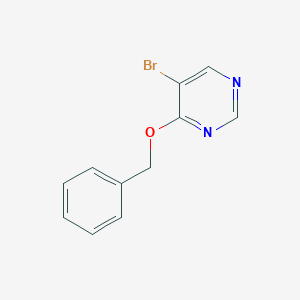
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401488.png)
